molecular formula C21H16N4O3 B2447038 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide CAS No. 882225-09-4

3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide

Cat. No. B2447038
CAS RN: 882225-09-4
M. Wt: 372.384
InChI Key: DURWVKSXJVJIRR-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H16N4O3 and its molecular weight is 372.384. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential

  • A study on enaminones derived from similar structural frameworks demonstrated reactions with various reagents, discussing the mechanisms and regioselectivity of these reactions. The antitumor activity of these enaminones against human breast cancer cell lines was evaluated, revealing activity dependent on the substituent group on the 1-aryl moiety, although generally less active than the reference drug doxorubicin (Shawali, 2010).

Anti-Influenza Activity

  • Novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 influenza virus, showcasing the potential of similar compounds in antiviral research. The synthesis pathway highlights the chemical versatility of these compounds for generating bioactive derivatives (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Synthesis

  • Research into the synthesis of heterocyclic compounds using enaminones, which share a related chemical backbone, underlines the utility of these compounds in creating diverse chemical entities. These studies provide insights into the reactivity of such compounds towards synthesizing a wide range of heterocyclic derivatives, useful in various chemical and pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Docking and Antimicrobial Activities

  • Synthesis and computational studies on novel heterocyclic compounds, including antimicrobial and antiproliferative activities, underline the broad potential of such structures. Molecular docking studies offer a glimpse into their mechanism of action, suggesting applications in designing drugs with specific target interactions (Fahim, Tolan, Awad, & Ismael, 2021).

Synthesis and Structural Characterization

  • Enaminone-based compounds have been extensively studied for their synthesis and structural characterization, indicating a wide range of potential applications in materials science and medicinal chemistry. Such studies help in understanding the structural requirements for biological activity and material properties (Kranjc, Kočevar, & Perdih, 2011).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-9-20(25(24-14)17-5-3-2-4-6-17)23-21(26)16(12-22)10-15-7-8-18-19(11-15)28-13-27-18/h2-11H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURWVKSXJVJIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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